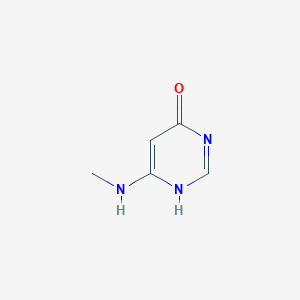

6-(Methylamino)pyrimidin-4-ol

Übersicht

Beschreibung

6-(Methylamino)pyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)pyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of 4-chloropyrimidine with methylamine under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the temperature is maintained around 50-60°C to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Methylamino)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinones, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 6-(Methylamino)pyrimidin-4-ol, as inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a critical enzyme in the malaria parasite's lifecycle. A novel class of Pf-DHFR inhibitors was synthesized, demonstrating significant antimalarial activity against both chloroquine-sensitive and resistant strains. The IC50 values for these compounds ranged from 5.26 to 106.76 µg/ml for the 3D7 strain and from 4.71 to 112.98 µg/ml for the Dd2 strain, with some derivatives showing minimal cytotoxicity against human fibroblast cell lines .

Neuroimaging

This compound has been explored as part of a PET radioligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in neuropsychiatric disorders. The compound was integrated into a radioligand that exhibited high brain uptake in rhesus monkeys, indicating its potential utility in studying neuroreceptor distribution and function . This application is particularly promising for advancing drug development and understanding neurological conditions.

Plant Growth Stimulation

Research has indicated that derivatives of pyrimidin-4-ols, including those featuring the methylamino group, can act as plant growth stimulants. Compounds synthesized showed growth-stimulating activities ranging from 46% to 93% compared to traditional growth hormones like heteroauxin. This suggests that such compounds could be developed into agricultural additives to enhance crop yields .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimalarial agents | IC50 values: 5.26–106.76 µg/ml (3D7), 4.71–112.98 µg/ml (Dd2) |

| Neuroimaging | PET radioligand for mGluR1 | High brain uptake; effective for imaging mGluR1 |

| Agriculture | Plant growth stimulant | Growth stimulation: 46%–93% compared to heteroauxin |

Case Study 1: Antimalarial Development

In a study focused on developing new Pf-DHFR inhibitors, researchers synthesized various pyrimidine derivatives, including those based on this compound. The compounds underwent extensive in vitro screening against P. falciparum, revealing several candidates with promising antimalarial properties that could lead to new treatments for malaria, especially in drug-resistant cases .

Case Study 2: PET Imaging

The development of [(18)F]4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX) as a PET radioligand showcased the utility of this compound in neuroimaging applications. This study demonstrated its effectiveness in binding specifically to mGluR1 receptors in monkey brains, paving the way for further studies in human subjects to explore its implications for neuropsychiatric disorders .

Wirkmechanismus

The mechanism of action of 6-(Methylamino)pyrimidin-4-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential candidate for anticancer drugs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a similar pyrimidine core but with a fused thiophene ring, which can enhance their biological activity.

Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine core, offering different chemical and biological properties

Uniqueness

6-(Methylamino)pyrimidin-4-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Biologische Aktivität

Overview

6-(Methylamino)pyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure, characterized by a methylamino group at the 6-position, allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

- IUPAC Name: 4-(methylamino)-1H-pyrimidin-6-one

- Molecular Formula: C5H7N3O

- CAS Number: 1122-67-4

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Research indicates that it may inhibit enzymes involved in DNA replication and repair, which is particularly relevant in cancer therapy. By disrupting these processes, the compound demonstrates potential as an anticancer agent.

Antimicrobial and Antiviral Properties

Studies have highlighted the antimicrobial and antiviral properties of this compound. For instance, it has shown effectiveness against various bacterial strains and viruses, suggesting its utility in developing new antimicrobial agents.

Antimalarial Activity

Recent research has focused on the antimalarial potential of pyrimidine derivatives. A study demonstrated that compounds derived from pyrimidine cores, including those with methylamino substitutions, exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values ranged from 5.26 to 106.76 µg/ml against chloroquine-sensitive strains, indicating promising therapeutic prospects for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies have shown that varying substituents at different positions on the pyrimidine ring can enhance potency and selectivity for specific biological targets. For example:

| Compound | Substituent | IC50 (nM) | Notes |

|---|---|---|---|

| Compound 1 | Cyclopropylmethylamide | 72 | Potent NAPE-PLD inhibitor |

| Compound 2 | Morpholine | 27 | Improved drug-like properties |

| Compound 3 | Hydroxypyrrolidine | 7.14 | Highest potency observed |

These findings suggest that strategic modifications can yield compounds with enhanced biological activity .

Case Studies

- Anticancer Research : A study investigated the effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to this compound were effective in inhibiting tumor growth by inducing apoptosis in cancer cells.

- Antiviral Activity : Another research project assessed the antiviral properties of methylamino-substituted pyrimidines against influenza viruses. The findings confirmed that these compounds could inhibit viral replication in vitro, showcasing their potential as antiviral agents .

Eigenschaften

IUPAC Name |

4-(methylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-6-4-2-5(9)8-3-7-4/h2-3H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVCZENBLPMWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309320 | |

| Record name | 6-(methylamino)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-67-4 | |

| Record name | 1122-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylamino)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.